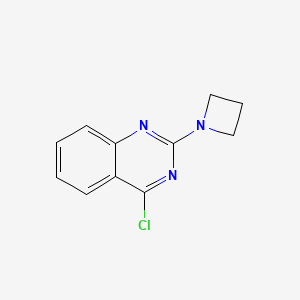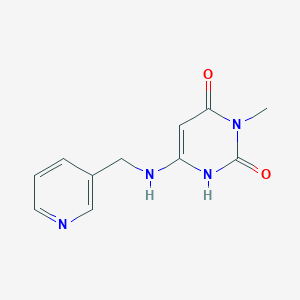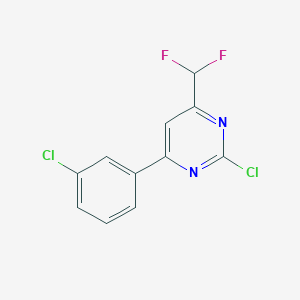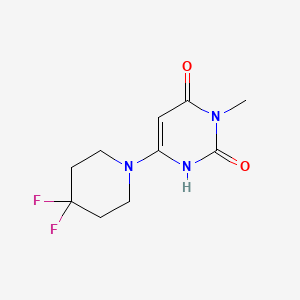![molecular formula C11H11ClN2 B1480279 4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloropyrimidine CAS No. 2109486-73-7](/img/structure/B1480279.png)
4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloropyrimidine
Vue d'ensemble
Description
The compound is a pyrimidine derivative with a bicyclic heptene attached. Pyrimidine is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The bicyclic heptene structure is a common motif in organic chemistry and is present in many natural products .
Molecular Structure Analysis
The molecular structure of this compound would likely be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in a molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, we can predict that this compound is likely to be solid at room temperature, and its solubility in water would be low due to the presence of the bicyclic heptene .Applications De Recherche Scientifique
Asymmetric Synthesis in Organic Chemistry
This compound can serve as a dienophile in Diels-Alder reactions, which are pivotal in asymmetric synthesis . The presence of the bicyclic structure and the chloropyrimidine moiety could introduce chirality, making it valuable for synthesizing complex organic molecules with high enantiomeric purity, essential for pharmaceuticals and agrochemicals.
Material Science: Polymerization Catalyst
The bicyclic structure of this compound suggests its utility in the polymerization process, particularly in ring-opening metathesis polymerization (ROMP) . This could lead to the development of new polymeric materials with unique properties, such as increased thermal stability or novel electronic characteristics.
Environmental Science: Sensor Development
The chloropyrimidine group attached to the bicyclic structure could interact with various environmental pollutants. This interaction potential makes the compound a candidate for developing sensors to detect and quantify environmental contaminants .
Biochemistry: Enzyme Inhibition Studies
The structural complexity and the presence of a reactive chloropyrimidine group might allow this compound to bind to specific enzymes, potentially inhibiting their activity . This property can be exploited in biochemical studies to understand enzyme mechanisms or develop enzyme inhibitors.
Pharmacology: Drug Design
In pharmacology, the bicyclic structure is often seen in molecules that interact with biological receptors. The chloropyrimidine moiety could be modified to enhance these interactions, making the compound a scaffold for drug design, particularly in cancer therapy or as an antiviral agent .
Agriculture: Growth Regulators and Pesticides
The compound’s structure could be utilized in the synthesis of growth regulators or pesticides. Its reactivity might be tailored to affect the growth pathways of plants or to act as a pesticide, targeting specific pests without harming the crops .
Catalysis: Asymmetric Catalytic Reactions
The compound could act as a ligand for catalysts used in asymmetric catalytic reactions, which are crucial for producing single enantiomers of chiral molecules . This is particularly important in the synthesis of chiral drugs and other bioactive molecules.
Medicinal Chemistry: Therapeutic Agents
Given its structural features, this compound could be functionalized further to create therapeutic agents. The bicyclic core can be derivatized to interact with biological targets, while the chloropyrimidine group could be used to attach additional pharmacophores or to improve the compound’s pharmacokinetic properties .
Safety and Hazards
Propriétés
IUPAC Name |
4-(2-bicyclo[2.2.1]hept-5-enyl)-6-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c12-11-5-10(13-6-14-11)9-4-7-1-2-8(9)3-7/h1-2,5-9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRWTPUOAWQLSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C3=CC(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-benzyl-4-(tert-butyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480196.png)


![5-benzyl-4-(4-methoxyphenyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480202.png)
![2-Benzyl-5-methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480203.png)
![Methyl 2-benzyl-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B1480204.png)
![Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1480206.png)





![3-(piperazin-1-yl)-5,8-dihydro-6H-pyrano[3,4-c]pyridazine](/img/structure/B1480217.png)
![1-(5,8-dihydro-6H-pyrano[3,4-c]pyridazin-3-yl)piperidin-4-amine](/img/structure/B1480218.png)